1-Chlorosulfonyl-pyrrolidine-2-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chlorosulfonyl-pyrrolidine-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C6H10ClNO4S and a molecular weight of 227.67 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-Chlorosulfonyl-pyrrolidine-2-carboxylic acid methyl ester involves several steps. One common method includes the reaction of pyrrolidine with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality .
Analyse Chemischer Reaktionen
1-Chlorosulfonyl-pyrrolidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -10°C to 100°C . Major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chlorosulfonyl-pyrrolidine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-Chlorosulfonyl-pyrrolidine-2-carboxylic acid methyl ester involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the chlorosulfonyl group, which is highly electrophilic. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
1-Chlorosulfonyl-pyrrolidine-2-carboxylic acid methyl ester can be compared with similar compounds such as:
1-Chlorosulfonyl-pyrrolidine-2-carboxylic acid ethyl ester: Similar in structure but with an ethyl group instead of a methyl group, leading to slightly different reactivity and applications.
1-Chlorosulfonyl-pyrrolidine-2-carboxylic acid isopropyl ester: Contains an isopropyl group, which affects its solubility and reactivity.
1-Chlorosulfonyl-pyrrolidine-2-carboxylic acid benzyl ester:
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and suitability for various applications.
Eigenschaften
Molekularformel |
C6H10ClNO4S |
---|---|
Molekulargewicht |
227.67 g/mol |
IUPAC-Name |
methyl 1-chlorosulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C6H10ClNO4S/c1-12-6(9)5-3-2-4-8(5)13(7,10)11/h5H,2-4H2,1H3 |
InChI-Schlüssel |
XQDKBOAVUMETTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCCN1S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.